Cas no 2138356-02-0 (6-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)

6-(Aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a chiral benzopyran derivative featuring an aminomethyl substituent at the 6-position and a carboxylic acid moiety at the 3-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting cardiovascular and neurological disorders. Its rigid benzopyran scaffold enhances structural stability, while the functional groups (amine and carboxyl) allow for further derivatization or conjugation. The ethyl group at the 2-position contributes to lipophilicity, influencing pharmacokinetic properties. This compound is valued for its potential in developing enzyme inhibitors or receptor modulators due to its balanced polarity and stereochemical flexibility.
6-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid structure
2138356-02-0 structure
Product name:6-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
CAS No:2138356-02-0
MF:C13H17NO3
MW:235.278983831406
CID:6275709
PubChem ID:165789223

6-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
    • EN300-1129217
    • 2138356-02-0
    • Inchi: 1S/C13H17NO3/c1-2-11-10(13(15)16)6-9-5-8(7-14)3-4-12(9)17-11/h3-5,10-11H,2,6-7,14H2,1H3,(H,15,16)
    • InChI Key: RIHAWCCECZDQOM-UHFFFAOYSA-N
    • SMILES: O1C2C=CC(CN)=CC=2CC(C(=O)O)C1CC

Computed Properties

  • Exact Mass: 235.12084340g/mol
  • Monoisotopic Mass: 235.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 72.6Ų

6-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1129217-1g
6-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
2138356-02-0 95%
1g
$813.0 2023-10-26
Enamine
EN300-1129217-10g
6-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
2138356-02-0 95%
10g
$3500.0 2023-10-26
Enamine
EN300-1129217-2.5g
6-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
2138356-02-0 95%
2.5g
$1594.0 2023-10-26
Enamine
EN300-1129217-0.05g
6-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
2138356-02-0 95%
0.05g
$683.0 2023-10-26
Enamine
EN300-1129217-0.1g
6-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
2138356-02-0 95%
0.1g
$715.0 2023-10-26
Enamine
EN300-1129217-0.25g
6-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
2138356-02-0 95%
0.25g
$748.0 2023-10-26
Enamine
EN300-1129217-1.0g
6-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
2138356-02-0
1g
$0.0 2023-06-09
Enamine
EN300-1129217-5g
6-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
2138356-02-0 95%
5g
$2360.0 2023-10-26
Enamine
EN300-1129217-0.5g
6-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
2138356-02-0 95%
0.5g
$781.0 2023-10-26

Additional information on 6-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Comprehensive Overview of 6-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (CAS No. 2138356-02-0)

The compound 6-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (CAS No. 2138356-02-0) is a structurally unique molecule that has garnered significant interest in pharmaceutical and biochemical research. This benzopyran derivative features an aminomethyl group at the 6-position and a carboxylic acid moiety at the 3-position, making it a versatile intermediate for drug discovery. Its molecular framework is often associated with bioactive compounds targeting neurological and cardiovascular pathways, aligning with current trends in precision medicine and small-molecule therapeutics.

Recent advancements in AI-driven drug design have highlighted the potential of 6-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid as a scaffold for GPCR modulators and enzyme inhibitors. Researchers are particularly intrigued by its chiral center at the 3-position, which could influence stereoselective binding to biological targets. This aligns with the growing demand for enantiomerically pure drugs, a topic frequently searched in pharmacology forums and academic databases.

The compound's solubility profile and logP value make it suitable for oral bioavailability studies, a key focus area in pharmacokinetic optimization. Analytical techniques like HPLC-MS and NMR spectroscopy are commonly employed for its characterization, as evidenced by discussions in analytical chemistry communities. Its thermal stability under physiological conditions further enhances its appeal for formulation development.

In the context of green chemistry, synthetic routes to 6-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid are being optimized to reduce organic solvent waste, addressing environmental concerns raised in sustainability-focused research. The compound's scaffold diversity also makes it relevant to fragment-based drug discovery, a trending methodology in high-throughput screening platforms.

From a commercial perspective, CAS No. 2138356-02-0 is increasingly listed in chemical catalogues as a building block for medicinal chemistry projects. Its applications extend to proteomics research, where it serves as a ligand candidate for target identification studies. These multidisciplinary applications position it as a compound of interest in both academic publications and industrial patent filings.

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